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Compound of Interest

Compound Name:
3-(Methylsulfonyl)-4-

morpholinobenzaldehyde

CAS No.: 1197193-23-9

Cat. No.: B598393 Get Quote

Executive Summary & Pharmacophore Significance
3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1197193-23-9) is a specialized

building block used primarily in the development of small-molecule kinase inhibitors. Its

structural value lies in the sulfonyl-morpholine motif:

Morpholine Ring: Improves water solubility and pharmacokinetic properties while often

interacting with the solvent-exposed regions of the ATP-binding pocket.

Methylsulfonyl Group: Acts as a strong hydrogen bond acceptor and metabolic "handle,"

frequently engaging critical amino acid residues (e.g., the hinge region or catalytic lysine) in

target proteins like Phosphoinositide 3-kinase (PI3K).

This molecule serves as the electrophilic "warhead" precursor for reductive amination or

condensation reactions to generate complex heterocyclic drugs.

Physicochemical Profile
The following data establishes the baseline identity for quality control (QC) and analytical

validation.

Table 1: Core Molecular Specifications
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Property Specification

Chemical Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

CAS Registry Number 1197193-23-9

Molecular Formula C₁₂H₁₅NO₄S

Molecular Weight 269.32 g/mol

Exact Mass 269.0722 g/mol

Physical State Solid (typically off-white to pale yellow powder)

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water.

Melting Point
Predicted range: 145–155 °C (Dependent on

purity/polymorph)

SMILES CS(=O)(=O)c1cc(C=O)ccc1N2CCOCC2

Elemental Analysis (Calculated)
Carbon: 53.52%

Hydrogen: 5.61%

Nitrogen: 5.20%

Sulfur: 11.91%

Oxygen: 23.76%

Synthetic Architecture & Methodology
The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr). The

electron-withdrawing nature of the sulfonyl group at the meta position (relative to the aldehyde)

and the aldehyde itself activates the para-fluorine for displacement by morpholine.

Workflow Diagram
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The following logic flow illustrates the synthesis and downstream utility.

Precursor:
4-Fluoro-3-(methylsulfonyl)benzaldehyde

(CAS: 914636-50-3) Reaction:
S_NAr Displacement
K2CO3, DMSO, 90°C

Substrate

Reagent:
Morpholine
(Excess)

Nucleophile

Target:
3-(Methylsulfonyl)-4-

morpholinobenzaldehyde
(CAS: 1197193-23-9)

Yield ~85-95%
Application:

Reductive Amination
(Kinase Inhibitor Synthesis)

Intermediate

Click to download full resolution via product page

Figure 1: Synthetic pathway converting the fluoro-precursor to the morpholine derivative via

SNAr mechanism.

Validated Experimental Protocol (SNAr)
Objective: Synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde from 4-fluoro-3-

(methylsulfonyl)benzaldehyde.

Reagents:

4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

Morpholine (1.2 – 1.5 eq)

Potassium Carbonate (K₂CO₃) (2.0 eq)

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-

fluoro-3-(methylsulfonyl)benzaldehyde (10 mmol) in DMSO (20 mL).

Addition: Add K₂CO₃ (20 mmol) followed by morpholine (12 mmol) dropwise.
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Note: The reaction is exothermic; addition should be controlled to prevent thermal

runaway.

Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material peak

(MW 202.2) should disappear, replaced by the product peak (MW 269.3).

Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (100

mL). The product typically precipitates as a solid.

Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual

DMSO and inorganic salts.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO₂, gradient 0-40% EtOAc in Hexanes) if high purity (>99%) is required for biological

assays.

Analytical Validation (QC Criteria)
To ensure the integrity of the building block before use in drug synthesis, the following spectral

signatures must be verified:

¹H NMR (DMSO-d₆, 400 MHz):

Aldehyde (-CHO): Singlet at ~10.0 ppm.

Aromatic Protons: Three distinct signals. The proton ortho to the sulfonyl group (position 2)

will appear as a doublet or singlet at ~8.3 ppm (deshielded).

Morpholine: Two multiplets at ~3.2 ppm (N-CH₂) and ~3.8 ppm (O-CH₂).

Methylsulfonyl (-SO₂CH₃): Sharp singlet at ~3.3–3.4 ppm.

Mass Spectrometry (ESI+):

Major ion peak: [M+H]⁺ = 270.3.
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Handling and Stability
Storage: Store at 2–8°C under an inert atmosphere. Aldehydes are prone to oxidation to

carboxylic acids upon prolonged exposure to air.

Safety: Irritant. Wear gloves and safety glasses. Morpholine derivatives can be skin

sensitizers.

Incompatibility: Strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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